Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
CAS No.: 16154-70-4
Cat. No.: VC0187750
Molecular Formula: C13H19N3O2
Molecular Weight: 249.314
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16154-70-4 |
|---|---|
| Molecular Formula | C13H19N3O2 |
| Molecular Weight | 249.314 |
| IUPAC Name | ethyl 4-(4-aminophenyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C13H19N3O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10,14H2,1H3 |
| Standard InChI Key | YMOGSBUAJSYWPC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)N |
Introduction
Chemical Properties and Structure
Structural Characteristics
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate features a piperazine ring as its central structural component, with an aminophenyl group attached at the 4-position and an ethyl carboxylate group at the 1-position. This arrangement creates a molecule with multiple functional groups that can participate in various chemical interactions, including hydrogen bonding and other intermolecular forces. The presence of the amino group on the phenyl ring contributes to the compound's potential biological activity, while the ethyl carboxylate group enhances its solubility profile and reactivity patterns .
Physical Properties
The compound exists as a solid at room temperature with specific physical characteristics that define its behavior in various environments. Its physical properties are summarized in Table 1.
| Physical Property | Value |
|---|---|
| Molecular Weight | 249.31 g/mol |
| Molecular Formula | C13H19N3O2 |
| Physical State | Solid |
| Purity (Commercial) | >95% |
| Color | Not explicitly stated in literature |
These physical properties influence the compound's behavior in biological systems and its potential applications in pharmaceutical research .
Chemical Identifiers
For research and identification purposes, Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate is associated with various chemical identifiers that facilitate its cataloging and reference in scientific literature, as presented in Table 2.
| Identifier Type | Value |
|---|---|
| CAS Number | 16154-70-4 |
| IUPAC Name | ethyl 4-(4-aminophenyl)piperazine-1-carboxylate |
| InChI | InChI=1S/C13H19N3O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10,14H2,1H3 |
| InChIKey | YMOGSBUAJSYWPC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)N |
| PubChem CID | 40147975 |
These identifiers are essential for database searches and cross-referencing in scientific research .
Synonyms and Alternative Nomenclature
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate is known by several alternative names in scientific literature and commercial catalogs:
-
ethyl 4-(4-aminophenyl)tetrahydro-1(2H)-pyrazinecarboxylate
-
1-Piperazinecarboxylic acid, 4-(4-aminophenyl)-, ethyl ester
-
1-Piperazinecarboxylic acid, 4-(p-aminophenyl)-, ethyl ester
-
SCHEMBL2581059
These synonyms reflect various naming conventions in organic chemistry and are used interchangeably in research publications and chemical databases .
Biological Activity and Applications
Research Applications
The compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex pharmaceutical candidates. Its multifunctional structure allows for various chemical modifications, making it a versatile building block in medicinal chemistry research .
The presence of both the piperazine ring and the amino group provides multiple sites for potential derivatization, enabling researchers to create libraries of compounds for structure-activity relationship studies. This makes Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate an important starting material for the exploration of novel therapeutic agents .
Structure-Activity Relationships
Understanding the structure-activity relationships of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate provides insights into its potential biological functions and guides the development of related compounds with enhanced properties.
Key structural features that contribute to the biological activity of this compound include:
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The piperazine ring, which is a common pharmacophore in many central nervous system-active drugs
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The aminophenyl group, which can engage in hydrogen bonding with biological targets
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The ethyl carboxylate moiety, which affects lipophilicity and may influence pharmacokinetic properties
These structural elements collectively determine the compound's interaction with biological targets and influence its pharmacological profile .
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